N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pentyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pentyl)acetamide: is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzimidazole ring, which is fused with a benzene ring, and an acetamide group attached to a pentyl chain. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pentyl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate to introduce the 2-methylphenylmethyl group.
Acylation: The resulting intermediate is then acylated with pentyl acetic acid chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole ring and the acetamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole and acetamide derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence and conductivity.
Biology:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Activity: Studies have indicated its potential in inhibiting the growth of cancer cells by inducing apoptosis.
Medicine:
Drug Development: The compound is being explored for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry:
Agriculture: It can be used as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of other pharmaceutical agents.
Mechanism of Action
The mechanism of action of N-(1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pentyl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with DNA and proteins, leading to the inhibition of essential biological processes. The compound can also induce oxidative stress in cells, leading to cell death. Additionally, it can inhibit enzymes involved in cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Methylbenzimidazole: A derivative with a methyl group attached to the benzimidazole ring.
N-(2-methylphenyl)-2-(1H-benzimidazol-2-yl)acetamide: A structurally similar compound with a different substitution pattern.
Uniqueness: N-(1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pentyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyl chain and the acetamide group enhances its lipophilicity and ability to interact with biological membranes, making it a promising candidate for various applications.
Properties
Molecular Formula |
C22H27N3O |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]pentyl]acetamide |
InChI |
InChI=1S/C22H27N3O/c1-4-5-12-20(23-17(3)26)22-24-19-13-8-9-14-21(19)25(22)15-18-11-7-6-10-16(18)2/h6-11,13-14,20H,4-5,12,15H2,1-3H3,(H,23,26) |
InChI Key |
CTDXJNAULXXMRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.